![molecular formula C21H26ClN B14494046 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride CAS No. 62972-25-2](/img/structure/B14494046.png)
2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diphenylethyl)-1-azabicyclo[222]octane;hydrochloride is a compound that belongs to the class of bicyclic amines It is known for its unique structure, which includes a bicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material. DABCO is a versatile reagent that can undergo various transformations to yield the desired compound. One common method involves the reaction of DABCO with 2,2-diphenylethyl bromide under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bicyclic amine can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the bicyclic framework .
Applications De Recherche Scientifique
2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound that serves as a precursor in the synthesis of 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride.
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic framework and have similar chemical properties.
Uniqueness
This compound is unique due to the presence of the 2,2-diphenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
62972-25-2 |
|---|---|
Formule moléculaire |
C21H26ClN |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
2-(2,2-diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)16-20-15-17-11-13-22(20)14-12-17;/h1-10,17,20-21H,11-16H2;1H |
Clé InChI |
CFJRNBLUSLLEMK-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1CC2CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


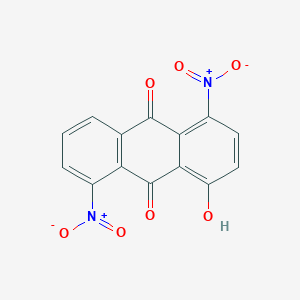
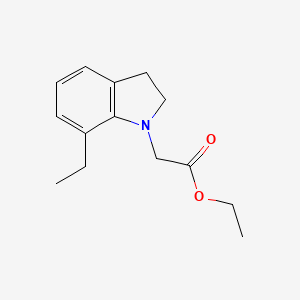
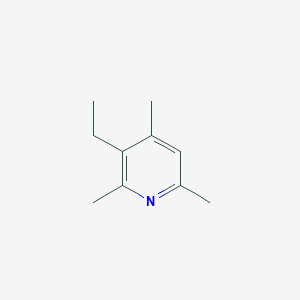
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
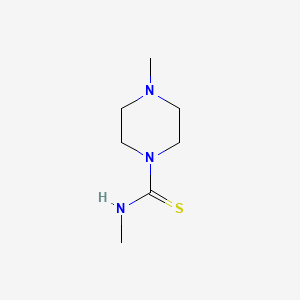


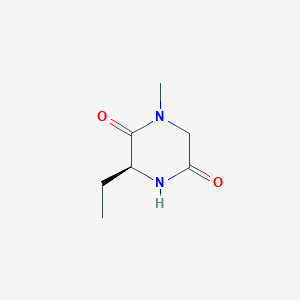
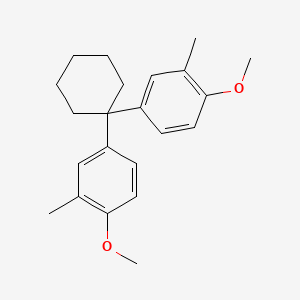
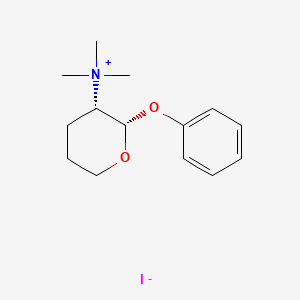
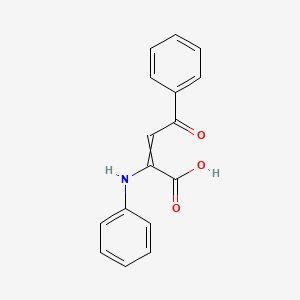
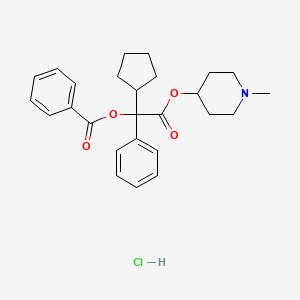
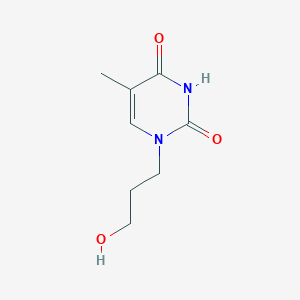
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
